molecular formula C13H13NO2S B1663110 4-methyl-N-phenylbenzenesulfonamide CAS No. 68-34-8

4-methyl-N-phenylbenzenesulfonamide

Cat. No.: B1663110
CAS No.: 68-34-8
M. Wt: 247.31 g/mol
InChI Key: VLVCWODDMDGANW-UHFFFAOYSA-N
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Description

p-Toluenesulfonanilide: is an organic compound with the molecular formula C13H13NO2S. It is a white to almost white powder or crystalline solid. This compound is known for its stability and versatility, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : p-Toluenesulfonanilide can be synthesized through the reaction of p-toluenesulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields p-toluenesulfonanilide as the primary product .

Industrial Production Methods: : Industrial production of p-toluenesulfonanilide involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity levels, often exceeding 98% .

Chemical Reactions Analysis

Types of Reactions: : p-Toluenesulfonanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

p-Toluenesulfonanilide exerts its effects primarily through its interaction with enzymes and proteins. It acts as an inhibitor for certain enzymes, such as carbonic anhydrases, by binding to their active sites and preventing their normal function. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    p-Toluenesulfonamide: Similar in structure but lacks the aniline group.

    N-Phenyl-p-toluenesulfonamide: Contains an additional phenyl group attached to the nitrogen atom.

    N-Methyl-p-toluenesulfonanilide: Has a methyl group attached to the nitrogen atom.

Uniqueness: : p-Toluenesulfonanilide is unique due to its specific combination of a toluene moiety and a sulfonamide group attached to an aniline. This structure provides it with distinct chemical reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

4-methyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVCWODDMDGANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883218
Record name Benzenesulfonamide, 4-methyl-N-phenyl-
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Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68-34-8
Record name N-Phenyl-p-toluenesulfonamide
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Record name N-Tosylaniline
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Record name Benzenesulfonamide, 4-methyl-N-phenyl-
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Record name Benzenesulfonamide, 4-methyl-N-phenyl-
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Record name Toluene-4-sulphonanilide
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Record name P-TOLUENESULFONANILIDE
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Synthesis routes and methods I

Procedure details

Aniline (5 g, 54 mmol) was reacted with p-toluenesulfochloride (15 g, 78 mmol) in 10% sodium hydroxide solution under standard conditions (Vogel, Id, at p. 1275). The product (8.9 g, 36 mmol) was twice recrystallized from ethanol; the melting point was 102°-103° C., yield, 67%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
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[Compound]
Name
product
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8.9 g
Type
reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Dissolve aniline (930 mg, 10 mmol) in anhydrous pyridine (25 mL) and cool to 5° C. Add, by dropwise addition, p-toluenesulfonyl chloride (2.1 g, 11 mmol) and stir overnight. Partition between water and ethyl acetate and separate the organic phase. Wash the organic phase with cold 1N hydrochloric acid, saturated sodium hydrogen carbonate and brine. Dry (MgSO4) and evaporate the solvent in vacuo to give the title compound.
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Aniline (1.86 g, 0.02 mol) was dissolved in methylene chloride under nitrogen and triethylamine (3.8 mL, 0.02 mol) was added. This solution wascooled in an ice bath and a solution of p-toluenesulfonyl chloride (3.8 g, 0.02 mol) was added dropwise via a syringe. After stirring this solution for 4 h at room temperature, TLC analysis (silica gel, 20% ethyl acetate/hexane) indicated completion of the reaction. The reaction mixturewas poured into ether and the precipitate filtered. The ether layer was washed with water, dried over MgSO4 and concentrated to yield an oilymaterial. This crude product was chromatographed on silica using 35% ethyl acetate and hexane to obtain a solid which was further recrystallized in methylene chloride/hexane; m.p. 104° C.; 1H NMR (CDCl3) δ2.36 (s, 3H), 7.07-7.25 (m, 8H), 7.67-7.69 (d, 2H).
Quantity
1.86 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
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3.8 mL
Type
reactant
Reaction Step Two
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3.8 g
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
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Synthesis routes and methods V

Procedure details

The title compound was synthesized by triturating aniline (0.5 g, 5.36 mmol), powdered sodium bicarbonate (0.9 g, 1.07 mmol) and powdered p-toluene sulfonyl chloride (1.02 g, 5.36 mmol) for 5 min at rt. The reaction mixture was stirred with water, filtered, washed with water and dried to give 16 (1.13 g, 84.9%). Product was purified by FCC by using eluent as in 15 to give 16 as white powder (0.9 g), mp-95-97° C. (lit32A 96° C.); IR(CHCl3) 3255, 1599, 1342, 1160, cm−1; 1H NMR (500 MHz, DMSOD6) δ 2.37 (s, 3H, CH3), 6.53 (br, 1H, NH), and 7.04-7.65 (m, 9H, aromatic). HRMS calcd 270.05592 (C13H13NO2S.Na+), found 270.05589.
Quantity
0.5 g
Type
reactant
Reaction Step One
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0.9 g
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reactant
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Quantity
1.02 g
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Yield
84.9%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of p-Toluenesulfonanilide?

A1: p-Toluenesulfonanilide, also known as N-phenyl-4-methylbenzenesulfonamide, has the following structural characteristics:

    Q2: How does p-Toluenesulfonanilide behave in rice plants when applied as part of an organomercury disinfectant?

    A2: Research using 203Hg-labeled phenylmercuric p-toluenesulfonanilide showed that mercury content in polished rice grains was influenced by the plant's growth stage at the time of application. [] Application at the tillering stage resulted in minimal mercury residues (less than 0.1 ppm), while application at the flowering stage led to higher residues (0.146 ppm to 0.528 ppm). [] This highlights the importance of application timing for minimizing potential mercury accumulation in rice grains.

    Q3: Can p-Toluenesulfonanilide undergo rearrangement reactions, and what is the mechanism?

    A3: Yes, O-Benzoyl-N-(p-toluenesulfonyl)arylhydroxylamines, derivatives of p-Toluenesulfonanilide, have been shown to rearrange thermally to form o-acyloxy-p-toluenesulfonanilides. [] This rearrangement, studied using 18O tracer experiments, revealed an intramolecular concerted cyclic process, indicating a 1,3-acyloxy migration. [] Further research explored the influence of solvent and substituent effects on this unusual rearrangement. []

    Q4: Are there any known applications of p-Toluenesulfonanilide derivatives in medicinal chemistry?

    A4: Researchers synthesized a series of Schiff bases from 2'-amino-p-toluenesulfonanilide and evaluated their antitumor activity. [] Unfortunately, these compounds did not exhibit significant activity against L-1210 leukemia in the study. [] This highlights the importance of continued exploration and modification of chemical structures in the search for effective anticancer agents.

    Q5: Have there been studies on the coupling reactions involving p-Toluenesulfonanilide?

    A5: Yes, research has explored base-induced coupling-condensation reactions involving N-methyl-p-toluenesulfonanilide. [] While the abstract doesn't provide detailed findings, it suggests investigating these reactions for potential synthetic applications and understanding the reactivity of p-Toluenesulfonanilide derivatives.

    Q6: What is known about the environmental impact and degradation of p-Toluenesulfonanilide?

    A6: While the provided abstracts don't offer specific details on the environmental fate of p-Toluenesulfonanilide, its use in organomercury disinfectants raises concerns about potential mercury accumulation in the environment. [] Further research is crucial to understand its degradation pathways, ecotoxicological effects, and potential risks to ecosystems.

    Q7: Are there any known polymorphs of p-Toluenesulfonanilide derivatives?

    A7: Yes, research has identified two polymorphic forms of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, a p-Toluenesulfonanilide derivative. [] These polymorphs, characterized by single-crystal X-ray diffraction, exhibited distinct crystal packing arrangements and intermolecular interactions, highlighting the importance of polymorphism in influencing the solid-state properties of these compounds. []

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